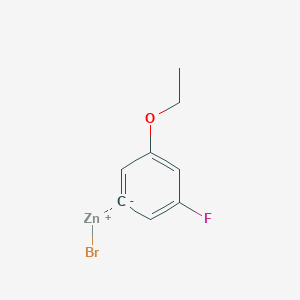
(3-Ethoxy-5-fluorophenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-ethoxy-5-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both ethoxy and fluorine substituents on the phenyl ring imparts unique reactivity and selectivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxy-5-fluorophenyl)zinc bromide typically involves the reaction of 3-ethoxy-5-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-ethoxy-5-fluorophenyl bromide+Zn→(3-ethoxy-5-fluorophenyl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-ethoxy-5-fluorophenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. These reactions involve the transfer of the phenyl group from the zinc reagent to an electrophilic partner, typically a halide or pseudohalide.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts, along with a halide or pseudohalide electrophile. The reaction is typically carried out in an inert atmosphere at moderate temperatures.
Grignard Reactions: Although less common, this compound can also participate in Grignard-type reactions, where it reacts with carbonyl compounds to form alcohols.
Major Products
The major products formed from these reactions are typically biaryl compounds or substituted phenyl derivatives, depending on the nature of the electrophilic partner used in the reaction.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-ethoxy-5-fluorophenyl)zinc bromide is extensively used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable reagent in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
While direct applications in biology and medicine are less common, the compounds synthesized using this compound can have significant biological activity. For example, biaryl compounds synthesized using this reagent may serve as intermediates in the development of new drugs.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of fine chemicals and specialty materials. Its role in cross-coupling reactions makes it a key reagent in the production of polymers, dyes, and electronic materials.
Mécanisme D'action
The mechanism by which (3-ethoxy-5-fluorophenyl)zinc bromide exerts its effects in chemical reactions involves the transfer of the phenyl group to an electrophilic partner. This process is facilitated by the presence of a metal catalyst, which activates the electrophile and promotes the formation of the carbon-carbon bond. The ethoxy and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-ethoxy-5-methylphenyl)zinc bromide
- (3-cyano-4-fluorophenyl)zinc bromide
- (diethoxyphosphoryl)difluoromethylzinc bromide
Uniqueness
Compared to similar compounds, (3-ethoxy-5-fluorophenyl)zinc bromide offers a unique combination of reactivity and selectivity due to the presence of both ethoxy and fluorine substituents. This makes it particularly valuable in reactions where precise control over the product distribution is required. Additionally, its solubility in THF and compatibility with various catalysts further enhance its utility in organic synthesis.
Propriétés
Formule moléculaire |
C8H8BrFOZn |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
bromozinc(1+);1-ethoxy-3-fluorobenzene-5-ide |
InChI |
InChI=1S/C8H8FO.BrH.Zn/c1-2-10-8-5-3-4-7(9)6-8;;/h4-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZZCUTCUOEURXQF-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=CC(=C[C-]=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


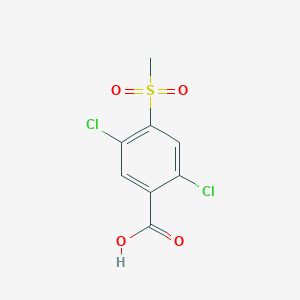
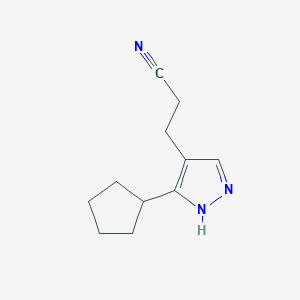
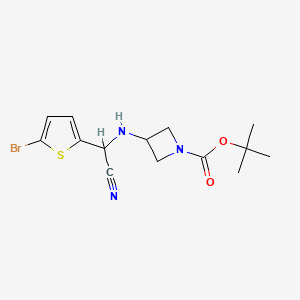
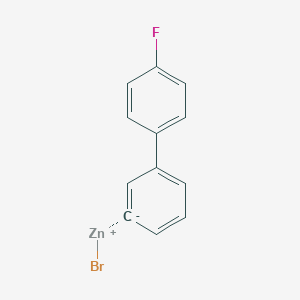

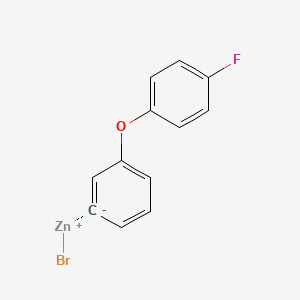

![9-(3,4-Dimethylphenyl)-3-((3-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14884921.png)


![7-Ethyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B14884934.png)



